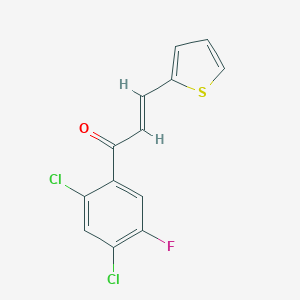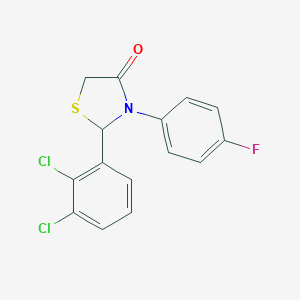![molecular formula C16H16ClN5O2 B502019 N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B502019.png)
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorobenzyl group, and a methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine typically involves multiple steps. One common route includes the following steps:
Formation of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.
Introduction of the methoxybenzyl group: The chlorobenzyl intermediate is then reacted with 3-methoxybenzyl alcohol under basic conditions to form the desired ether linkage.
Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用機序
The mechanism of action of N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The chlorobenzyl and methoxybenzyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N’- (4- ( (4-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-methoxybenzohydrazide
- N’- (4- ( (4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-methoxybenzohydrazide
- N’- (4- ( (4-chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide
Uniqueness
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the chlorobenzyl and methoxybenzyl groups further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C16H16ClN5O2 |
|---|---|
分子量 |
345.78g/mol |
IUPAC名 |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C16H16ClN5O2/c1-23-15-8-12(9-18-16-19-21-22-20-16)4-7-14(15)24-10-11-2-5-13(17)6-3-11/h2-8H,9-10H2,1H3,(H2,18,19,20,21,22) |
InChIキー |
KOYUZUSHESLQJY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=NNN=N2)OCC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=C(C=CC(=C1)CNC2=NNN=N2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B501940.png)
![N-{4-[4-oxo-2-(3-phenoxyphenyl)-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B501941.png)



![3-(3-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B501947.png)
![2-(4-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501950.png)
![2-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501951.png)
![2-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501952.png)




